REACTION_CXSMILES
|
[CH2:1]([O:13][C:14]1[CH:26]=[CH:25][C:17]([O:18][CH:19]([CH2:23][CH3:24])[C:20](O)=[O:21])=[CH:16][CH:15]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].CC1(C)C2C(=CC(O)=CC=2)C(C)(C)C1.C[O-].[Na+].COC(=O)C(Br)CC.[Na].[OH-].[Na+].[ClH:55]>CO.C(O)(C)C.C1(C)C=CC=CC=1>[CH2:1]([O:13][C:14]1[CH:26]=[CH:25][C:17]([O:18][CH:19]([CH2:23][CH3:24])[C:20]([Cl:55])=[O:21])=[CH:16][CH:15]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:2.3,6.7,^1:51|
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
2-(4-n-dodecyloxyphenoxy)-butyric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OC1=CC=C(OC(C(=O)O)CC)C=C1
|
Name
|
|
Quantity
|
89 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(C2=CC(=CC=C12)O)(C)C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methanolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
93.2 g
|
Type
|
reactant
|
Smiles
|
COC(C(CC)Br)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CC(C2=CC(=CC=C12)O)(C)C)C
|
Name
|
|
Quantity
|
164 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 7 hours
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
CUSTOM
|
Details
|
The toluene layer was decanted
|
Type
|
CUSTOM
|
Details
|
The residue was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCC)OC1=CC=C(OC(C(=O)Cl)CC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |